methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate (S)-Bay-K-8644 is a methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate in which the 4-position has (S)-configuration. It is an enantiomer of a (R)-Bay-K-8644.
Brand Name: Vulcanchem
CAS No.: 98625-26-4
VCID: VC0007475
InChI: InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1
SMILES: CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Molecular Formula: C16H15F3N2O4
Molecular Weight: 356.30 g/mol

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

CAS No.: 98625-26-4

Cat. No.: VC0007475

Molecular Formula: C16H15F3N2O4

Molecular Weight: 356.30 g/mol

* For research use only. Not for human or veterinary use.

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate - 98625-26-4

Specification

CAS No. 98625-26-4
Molecular Formula C16H15F3N2O4
Molecular Weight 356.30 g/mol
IUPAC Name methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Standard InChI InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1
Standard InChI Key ZFLWDHHVRRZMEI-ZDUSSCGKSA-N
Isomeric SMILES CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
SMILES CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure is a 1,4-dihydropyridine ring, a scaffold known for its calcium channel-modulating properties. Key substituents include:

  • Methyl ester at the 3-position, critical for membrane permeability and interaction with calcium channels.

  • Nitro group at the 5-position, enhancing electrophilic reactivity and stabilizing the dihydropyridine ring.

  • 2-(Trifluoromethyl)phenyl group at the 4-position, contributing to stereochemical specificity and binding affinity .

The (4S) configuration confers enantiomeric specificity, distinguishing it from its R-(+)-enantiomer, which exhibits opposing pharmacological effects .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number98625-26-4
Molecular Weight356.30 g/mol
IUPAC NameMethyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
ChEBI ID93962

Mechanism of Action: L-Type Calcium Channel Modulation

Agonistic Activity on L-Type Channels

(S)-(-)-Bay K 8644 selectively binds to L-type voltage-gated calcium channels (Cav1.2), increasing the open probability of these channels and enhancing calcium influx during depolarization . This action is voltage-dependent, with maximal effects observed at membrane potentials near -40 mV . The compound shifts the voltage dependence of activation to more hyperpolarized potentials, facilitating channel opening at lower thresholds .

Stereochemical Specificity

The (4S) enantiomer acts as a calcium channel agonist, whereas the R-(+)-enantiomer functions as an antagonist, blocking calcium influx and exhibiting negative inotropic effects . This enantiomeric dichotomy underscores the importance of stereochemistry in drug design.

Table 2: Enantiomeric Comparison

Property(S)-(-)-Bay K 8644R-(+)-Bay K 8644
CAS Number98625-26-498791-67-4
Biological ActivityL-type Ca²⁺ channel agonistL-type Ca²⁺ channel blocker
Effect on I<sub>Ca,L</sub>↑ Current amplitude↓ Current amplitude
Inotropic EffectPositiveNegative
Key ApplicationsCardiovascular researchHypertension models
Source

Pharmacological Effects and Electrophysiological Insights

Charge Carrier and Voltage Dependence

The drug’s efficacy is influenced by the charge carrier (Ca²⁺ vs. Ba²⁺) and holding potential. In stem cell-derived cardiomyocytes, maximal I<sub>Ca,L</sub> enhancement requires hyperpolarized holding potentials (-60 mV) and substitution of Ca²⁺ with Ba²⁺ . This dependency suggests interactions with calcium-dependent inactivation mechanisms .

Clinical and Preclinical Findings

Human Cardiomyocyte Studies

In failing human hearts, reduced I<sub>Ca,L</sub> response to (S)-(-)-Bay K 8644 correlates with diminished contractile reserve . Pretreatment with acetylcholine (ACh), which dephosphorylates channels, partially restores drug sensitivity, implicating kinase/phosphatase imbalance in heart failure .

Animal Models

In guinea pig atria, the compound increases twitch tension by 50–70% at 0.5 Hz stimulation, with no effect at resting frequencies, underscoring its frequency-dependent inotropy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator